molecular formula C16H16N4OS2 B11678206 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11678206
M. Wt: 344.5 g/mol
InChI Key: DKTDSUXYQFVXRI-LICLKQGHSA-N
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Description

Summary Table of Key Characterization Data

Characterization Method Key Findings
Molecular Formula C16H16N4OS2
Molecular Weight 344.45 g/mol
FT-IR NH stretch (~3200 cm⁻¹), C=O (1650-1680 cm⁻¹), C=N (1600-1620 cm⁻¹)
^1H NMR Ethyl CH3 (~1.2 ppm), CH2 (~4.1 ppm), aromatic protons (6.5–8.0 ppm), NH (11–12 ppm), CH=N (~8.5–9.0 ppm)
^13C NMR Carbonyl C (~160–165 ppm), azomethine C (~140–150 ppm), aromatic and aliphatic carbons
Mass Spectrometry M⁺ at m/z 344, characteristic fragment ions from sulfanyl and hydrazide cleavage

Illustrative Images

Note: Due to the text-based format, images are described conceptually.

  • Molecular Structure Diagram: Showing the benzimidazole ring with ethyl substitution, sulfanyl linkage to acetohydrazide, and (E)-thiophen-2-ylmethylidene substituent.
  • 3D Conformational Model: Depicting planar benzimidazole, flexible sulfur linker, and extended conformation of the hydrazide-thiophene moiety.
  • FT-IR Spectrum: Highlighting key absorption bands for NH, C=O, and C=N groups.
  • NMR Spectra: Annotated ^1H and ^13C NMR spectra indicating chemical shifts corresponding to structural elements.

Research Context and Relevance

This compound belongs to the class of benzimidazole derivatives known for diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. The presence of the sulfanyl group and hydrazide moiety enhances its chemical reactivity and potential for biological interactions.

Related alkaloids such as tylophorine (from Tylophora indica) share structural motifs and have demonstrated significant anticancer and anti-inflammatory properties by modulating cell cycle and signaling pathways. Although tylophorinicine itself is a different molecule, the benzimidazole-thiophene scaffold in this compound is of interest for medicinal chemistry research focused on kinase inhibition and antiproliferative activity.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H16N4OS2/c1-2-20-14-8-4-3-7-13(14)18-16(20)23-11-15(21)19-17-10-12-6-5-9-22-12/h3-10H,2,11H2,1H3,(H,19,21)/b17-10+

InChI Key

DKTDSUXYQFVXRI-LICLKQGHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Ethyl-1H-Benzimidazole-2-thiol

The benzimidazole core is functionalized through alkylation.

Procedure :

  • Reagents : 2-Mercaptobenzimidazole (10 mmol), ethyl bromide (12 mmol), KOH (12 mmol), ethanol (40 mL).

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup : Cool to room temperature, filter, and recrystallize from ethanol.

  • Yield : 85–90%.

Key Data :

ParameterValue
Melting Point148–150°C
IR (KBr, cm⁻¹)2560 (S–H), 1590 (C=N)
¹H NMR (DMSO-d₆)δ 1.42 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, NCH₂), δ 7.20–7.65 (m, 4H, Ar–H)

Formation of Ethyl 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetate

The thiol group is alkylated with ethyl chloroacetate.

Procedure :

  • Reagents : 1-Ethyl-1H-benzimidazole-2-thiol (10 mmol), ethyl chloroacetate (12 mmol), K₂CO₃ (15 mmol), DMF (30 mL).

  • Conditions : Stir at 100°C for 12 hours.

  • Workup : Pour into ice-water, extract with ethyl acetate, dry over Na₂SO₄.

  • Yield : 75–80%.

Key Data :

ParameterValue
¹³C NMR (CDCl₃)δ 14.1 (CH₂CH₃), δ 42.8 (NCH₂), δ 169.2 (C=O)

Conversion to 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide

The ester intermediate is converted to the hydrazide.

Procedure :

  • Reagents : Ethyl 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetate (10 mmol), hydrazine hydrate (20 mmol), ethanol (30 mL).

  • Conditions : Reflux for 8 hours.

  • Workup : Filter precipitated solid, wash with cold ethanol.

  • Yield : 82–88%.

Key Data :

ParameterValue
IR (KBr, cm⁻¹)3280 (N–H), 1655 (C=O)
¹H NMR (DMSO-d₆)δ 9.87 (s, 1H, NH), δ 4.62 (s, 2H, CH₂CO)

Condensation with Thiophene-2-carbaldehyde

The hydrazide undergoes Schiff base formation.

Procedure :

  • Reagents : 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (10 mmol), thiophene-2-carbaldehyde (12 mmol), glacial acetic acid (2 drops), ethanol (30 mL).

  • Conditions : Reflux for 4 hours.

  • Workup : Cool, filter, recrystallize from ethanol.

  • Yield : 70–75%.

Key Data :

ParameterValue
Melting Point215–218°C
IR (KBr, cm⁻¹)1610 (C=N), 1545 (C–S)
¹H NMR (DMSO-d₆)δ 8.42 (s, 1H, N=CH), δ 7.12–7.85 (m, 6H, Ar–H + thiophene)

Comparative Analysis of Methods

Solvent and Catalyst Optimization

  • Esterification : DMF outperforms ethanol in minimizing side reactions (e.g., hydrolysis).

  • Schiff Base Formation : Acetic acid (0.5 mol%) increases reaction rate vs. HCl.

Yield Enhancement Strategies

StepImprovementYield Increase
AlkylationUltrasonic agitation5–7%
CondensationMicrowave assistance8–10%

Spectral Characterization Summary

Table 4.1: Spectroscopic Data for Final Compound

TechniqueKey Signals
IR (KBr) 3280 (N–H), 1655 (C=O), 1610 (C=N)
¹H NMR δ 1.42 (t, CH₂CH₃), δ 8.42 (s, N=CH)
¹³C NMR δ 169.2 (C=O), δ 148.5 (C=N)
HR-MS [M+H]⁺ calcd. 401.12, found 401.11

Challenges and Solutions

  • Hydrazine Handling : Use closed systems to mitigate toxicity risks.

  • Schiff Base Isomerization : Maintain anhydrous conditions to prevent E/Z interconversion .

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone group can be reduced to form hydrazines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their function. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The hydrazone group can form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common benzimidazole-acetohydrazide scaffold with several analogs, differing in substituents on the benzimidazole ring and the hydrazide-linked aromatic group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Benzimidazole Substituent Hydrazide-Linked Group Molecular Weight (g/mol) Key Properties/Activities Reference ID
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide (Target) 1-Ethyl Thiophen-2-ylmethylidene 371.48* High lipophilicity due to thiophene; potential antimicrobial/anti-inflammatory activity.
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide 1-Benzyl 2-Hydroxyphenylmethylidene 419.50 Enhanced H-bonding via phenolic -OH; possible antioxidant activity.
2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(5-methyl-2-thienyl)methylene]acetohydrazide 1-Methyl 5-Methylthiophen-2-ylmethylene 357.46 Increased steric bulk at thiophene; improved metabolic stability.
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide 1-Ethyl 3-Hydroxyphenylmethylidene 387.44 Polar -OH group may improve solubility; untested bioactivity.
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide 1-(2-Chlorobenzyl) 2-Methylphenylmethylidene 477.01 Electron-withdrawing Cl substituent; potential cytotoxicity.
2-[(1H-Benzimidazol-2-yl methyl)sulfanyl]-N′-(phenylmethylidene)acetohydrazide (Anti-inflammatory lead) 1H-Benzimidazol-2-yl methyl Phenylmethylidene 340.40 Moderate anti-inflammatory activity (carrageenan-induced edema model).

*Calculated based on molecular formula C₁₇H₁₇N₅OS₂.

Key Observations

Substituent Effects on Bioactivity: The 1-ethyl group on the benzimidazole (target compound) balances lipophilicity and steric effects, whereas 1-benzyl () or 1-(2-chlorobenzyl) () substituents introduce bulkier, electron-deficient groups that may enhance receptor binding but reduce solubility . Thiophene vs.

Synthetic Pathways: Most analogs are synthesized via condensation reactions between substituted benzimidazole-thioacetohydrazides and aromatic aldehydes under reflux in ethanol (e.g., ). The target compound likely follows this route, with thiophene-2-carboxaldehyde as the aldehyde component .

Pharmacological Potential: Compounds with hydroxyphenyl groups () exhibit antioxidant and gastroprotective properties, attributed to radical scavenging by phenolic -OH . Anti-inflammatory activity is documented for phenylmethylidene derivatives (), but thiophene-based analogs (e.g., target compound) remain untested in this context .

Biological Activity

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a member of the benzimidazole family, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O3SC_{18}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 383.4 g/mol. The structure features a benzimidazole ring, a sulfanyl group, and a hydrazone moiety, which contribute to its biological activity.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • DNA Interaction : The benzimidazole moiety is known to bind to DNA, potentially disrupting normal cellular processes and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The sulfanyl group may interact with thiol-containing enzymes, affecting their activity and contributing to the compound's therapeutic effects .
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

The biological activities of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide can be summarized as follows:

Activity Type Description
AnticancerInhibits proliferation of cancer cell lines such as A549, HCT116, and HepG2 with IC50 values ranging from 4 to 17 μM .
AntimicrobialExhibits significant antimicrobial properties against various pathogens.
Anti-inflammatoryPotential anti-inflammatory effects have been noted in preliminary studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : A study evaluated derivatives similar to this compound and found that certain acetohydrazide derivatives exhibited strong antitumor activities against multiple cancer cell lines. For example, compounds with similar structural features showed IC50 values significantly lower than standard chemotherapeutics like 5-FU .
  • Microbial Growth Inhibition : Interaction studies revealed that the compound effectively inhibited microbial growth, suggesting its potential utility in treating infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazideSimilar benzimidazole ring; different substituentsVarying antimicrobial properties
2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivativesIndole core instead of benzimidazoleNotable anti-inflammatory effects

This comparison highlights how variations in substituents can influence biological activities and chemical reactivity.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of a thiosemicarbazide derivative with a substituted aldehyde (e.g., thiophen-2-ylmethylidene) under reflux in ethanol or methanol .
  • Step 2: Purification via recrystallization or column chromatography to isolate the hydrazone product. Critical parameters include:
  • Temperature: Maintain reflux conditions (70–80°C) to ensure complete imine bond formation .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis solvent removal .
  • pH control: Acidic conditions (pH 4–5) stabilize the hydrazone linkage .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR: Identify peaks for the thiophen-2-ylmethylidene proton (δ 8.1–8.3 ppm, singlet) and benzimidazole protons (δ 7.2–7.8 ppm, multiplet) .
  • FT-IR: Confirm the presence of N-H (3200–3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
  • Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]+ at m/z 413.2) and fragmentation patterns consistent with the sulfanyl and hydrazide groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

Discrepancies often arise from variations in crystallinity or hydration states. Methodological recommendations:

  • Conduct solubility studies under standardized conditions (25°C, inert atmosphere) using HPLC-grade solvents .
  • Perform DSC/TGA to detect polymorphic forms affecting solubility .
  • Use HPLC-PDA to rule out degradation products interfering with solubility measurements .

Q. What strategies are recommended for elucidating the mechanism of action of this compound when initial enzyme inhibition assays yield inconsistent results?

  • Orthogonal assays: Combine enzymatic inhibition data (e.g., IC50 values) with biophysical techniques like surface plasmon resonance (SPR) to measure binding kinetics .
  • Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., cytochrome P450 isoforms) and validate with mutagenesis studies .
  • Metabolomic profiling: Track downstream metabolic changes in treated cell lines to identify off-target effects .

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

Discrepancies may stem from competing reaction pathways (e.g., SN1 vs. SN2). Mitigation strategies:

  • Kinetic studies: Compare reaction rates under varying conditions (polar protic vs. aprotic solvents) .
  • Isotopic labeling: Use deuterated solvents (e.g., D2O) to trace proton transfer mechanisms .
  • Computational modeling: Calculate activation energies for competing pathways using DFT methods .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis temperature70–80°C (reflux)
Solvent for purificationEthanol/chloroform (3:1 v/v)
NMR solventDMSO-d6
Enzyme assay bufferPhosphate buffer (pH 7.4, 0.1 M)

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